Product packaging for Glucokinase activator (gka) (R)-1(Cat. No.:CAS No. 745051-65-4)

Glucokinase activator (gka) (R)-1

Katalognummer: B3063645
CAS-Nummer: 745051-65-4
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: DQIITKNITDKAJZ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Glucokinase activator (GKA) (R)-1 is a potent small-molecule allosteric activator of the glucokinase enzyme, a key regulator of glucose homeostasis . Glucokinase (GK) acts as the body's primary glucose sensor, and in pancreatic β-cells, the rate of glucose phosphorylation by GK directly controls glucose-stimulated insulin secretion (GSIS) . In the liver, GK activity promotes glycogen synthesis . This compound functions by binding to an allosteric site on the enzyme, stabilizing a high-affinity conformation and thereby increasing its affinity for glucose and its maximum catalytic velocity (Vmax) . This mechanism effectively lowers the threshold for glucose-stimulated insulin secretion, making it a valuable research tool for investigating pathways of insulin release and hepatic glucose metabolism . Research into GKAs like (R)-1 is central to the study of Type 2 Diabetes Mellitus (T2DM), as they represent a potential therapeutic strategy to improve glycemic control by addressing both pancreatic and hepatic defects in glucose regulation . Furthermore, studying such compounds provides critical insights into the conformational dynamics of the glucokinase enzyme, which exists in an equilibrium between inactive and active states . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O4S B3063645 Glucokinase activator (gka) (R)-1 CAS No. 745051-65-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

745051-65-4

Molekularformel

C21H25N3O4S

Molekulargewicht

415.5 g/mol

IUPAC-Name

(2R)-2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)-N-pyrazin-2-ylpropanamide

InChI

InChI=1S/C21H25N3O4S/c25-21(24-20-14-22-9-10-23-20)19(13-15-7-11-28-12-8-15)16-1-3-17(4-2-16)29(26,27)18-5-6-18/h1-4,9-10,14-15,18-19H,5-8,11-13H2,(H,23,24,25)/t19-/m1/s1

InChI-Schlüssel

DQIITKNITDKAJZ-LJQANCHMSA-N

Isomerische SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=CN=C4

Kanonische SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=CN=C4

Herkunft des Produkts

United States

Molecular Mechanisms of Glucokinase Activation by Allosteric Compounds E.g., R 1

Glucokinase Enzyme Structure and Conformational Dynamics

Glucokinase is a monomeric protein composed of a large and a small domain. The active site, where glucose phosphorylation occurs, is situated in a deep cleft between these two domains. The enzyme's function is intrinsically linked to its dynamic structure, which undergoes significant conformational changes upon ligand binding. These transitions are central to its role as a glucose sensor and are the target of allosteric activators.

Identification and Characteristics of the Allosteric Activator Site

The allosteric activator site on glucokinase is a distinct pocket located approximately 20 Å away from the glucose-binding active site, within the "hinge" region connecting the small and large domains pnas.org. This site is notably formed by the convergence of several amino acid residues, including V62, R63, M210, I211, Y214, Y215, M235, and V452 researchgate.net.

Interestingly, this allosteric pocket is the same region where many naturally occurring activating mutations are found in patients with persistent hyperinsulinemic hypoglycemia of infancy (PHHI) nih.gov. These mutations lock the enzyme in a high-affinity state for glucose. The binding of a GKA to this site is thought to mimic the effects of these activating mutations, stabilizing a conformation of the enzyme that is more receptive to glucose binding researchgate.net. The interaction between a GKA and the allosteric site is facilitated by glucose binding to the catalytic site; in essence, glucose binding induces a conformational change that makes the allosteric site accessible and receptive to the activator nih.gov.

Ligand-Induced Conformational Transitions (e.g., Super-open, Open, Closed States)

The catalytic activity of glucokinase is governed by large-scale conformational changes that shift the enzyme between several states nih.gov.

Super-open (Inactive) State: In the absence of glucose, glucokinase predominantly exists in a "super-open" conformation. In this state, the cleft between the large and small domains is wide, rendering the enzyme catalytically inactive and exhibiting a low affinity for glucose nih.govnih.gov.

Open State: An intermediate "open" state has been proposed, which is more compact than the super-open state. This conformation is believed to be a transitional state that occurs as glucose binds nih.govnih.gov.

Closed (Active) State: Upon glucose binding, the enzyme undergoes a significant conformational change, transitioning to a "closed" state. This movement involves a rotation of the small domain relative to the large one, which narrows the cleft and brings key catalytic residues into the correct orientation for glucose phosphorylation nih.gov.

Allosteric activators like (R)-1 promote the transition to and stabilization of the closed, active conformation pnas.orgnih.gov. Molecular dynamics simulations suggest that the binding of an activator restricts the conformational flexibility of the enzyme, making it easier for glucose to bind and be phosphorylated pnas.org. This stabilization of the active state is the fundamental mechanism by which GKAs enhance enzyme activity.

Principles of Allosteric Modulation

Allosteric activators enhance glucokinase function by altering its key kinetic parameters. This modulation allows the enzyme to be more active at lower glucose concentrations, effectively lowering the threshold for glucose-stimulated insulin (B600854) secretion in the pancreas and increasing glucose uptake in the liver.

Effects on Glucokinase Apparent Glucose Affinity (K0.5)

One of the primary effects of a GKA is to significantly increase the enzyme's apparent affinity for glucose. This is measured as a decrease in the S0.5 (or K0.5), which is the glucose concentration at which the enzyme reaches half of its maximum velocity. For wild-type glucokinase, the S0.5 for glucose is typically around 7-8 mM, which aligns with physiological blood glucose levels nih.govnih.gov. Glucokinase activators can decrease this value substantially, often by as much as 10-fold scienceopen.com. This means that in the presence of a GKA, the enzyme is much more efficient at phosphorylating glucose, even when glucose levels are not elevated.

Impact on Glucokinase Maximum Catalytic Velocity (Vmax)

The effect of GKAs on the maximum catalytic velocity (Vmax) of glucokinase can vary depending on the specific compound. Some activators, often termed "full activators," not only increase glucose affinity but also moderately increase the Vmax, perhaps by as much as twofold nih.govscienceopen.com. Other "partial activators" may primarily affect the S0.5 with little to no change in Vmax nih.gov. This increase in Vmax means that the enzyme can phosphorylate more glucose molecules per unit of time when it is saturated with the substrate.

Alteration of Substrate Cooperativity (Hill Coefficient)

A hallmark of glucokinase kinetics is its positive cooperativity with respect to glucose, which results in a sigmoidal (S-shaped) activity curve rather than the hyperbolic curve seen with non-allosteric enzymes nih.gov. This cooperativity is described by the Hill coefficient (nH), which for glucokinase is approximately 1.7 nih.govnih.gov. This property allows the enzyme to be highly sensitive to small changes in glucose concentration around the physiological set point.

Allosteric activators often reduce this cooperativity, causing the Hill coefficient to decrease and the kinetic curve to become more hyperbolic, similar to that of other hexokinases scienceopen.com. A lower Hill coefficient indicates that the binding of one glucose molecule has less of an influence on the binding of subsequent molecules, as the activator has already stabilized the high-affinity active state.

Table 1: Representative Kinetic Parameters of Human Glucokinase in the Absence and Presence of a Glucokinase Activator (GKA)

ParameterNo ActivatorWith GKAFold Change
S0.5 (Glucose) ~7.5 mM~0.75 mM~10x Decrease
Vmax Relative Value = 1Relative Value = 1.5 - 2.0~1.5-2.0x Increase
Hill Coefficient (nH) ~1.7~1.1 - 1.3Decrease

Data are representative values compiled from multiple studies on various GKAs to illustrate the general effects. nih.govnih.govscienceopen.comresearchgate.net

Interplay with Glucokinase Regulatory Protein (GKRP)

In the liver, the activity of glucokinase (GK) is modulated by its interaction with the glucokinase regulatory protein (GKRP). pnas.orgnih.govnih.govpatsnap.com Under conditions of low glucose, GKRP binds to GK, leading to the enzyme's inhibition and sequestration within the hepatocyte nucleus. patsnap.comnih.govspast.orgwikipedia.org This protein-protein interaction effectively creates a reserve of inactive GK. Glucokinase activators (GKAs) are small molecules that enhance GK's activity by binding to an allosteric site, which is distinct from the glucose active site. rsc.orgscienceopen.com A key aspect of their function in the liver involves disrupting the inhibitory complex formed between GK and GKRP. nih.govspast.orgcolab.ws By binding to GK, allosteric activators like (R)-1 promote the dissociation of GK from GKRP, facilitating the enzyme's translocation to the cytoplasm where it can phosphorylate glucose. nih.govcolab.ws

The dissociation of the glucokinase-GKRP complex is a critical step in hepatic glucose metabolism, regulated by glucose concentrations and allosteric activators. nih.govresearchgate.net GKRP binds preferentially to a "super-open" inactive conformation of GK. pnas.orgnih.govresearchgate.net When blood glucose levels rise, glucose binds to GK, inducing a conformational change that destabilizes the GK-GKRP interaction. pnas.orgnih.gov This structural rearrangement leads to the release of GK from GKRP. pnas.org

Glucokinase activators (GKAs) like (R)-1 facilitate this dissociation process. spast.org These compounds bind to an allosteric pocket on GK, stabilizing an active conformation of the enzyme. frontiersin.org This GKA-bound state has a significantly reduced affinity for GKRP. colab.ws Research on specific GKAs has shown that the activator interacts with glucose-bound GK, thereby preventing its association with GKRP. colab.ws The binding of a GKA can lower the concentration of glucose required to promote the dissociation of the GK-GKRP complex. nih.gov Therefore, GKAs effectively amplify the glucose signal, causing the release of active GK from its inhibitory protein complex even at moderate glucose concentrations. nih.govspast.org

The stability of the GK-GKRP complex is also finely tuned by endogenous allosteric effectors that bind directly to GKRP, not GK. nih.govresearchgate.netnih.gov The two primary physiological effectors are fructose-6-phosphate (B1210287) (F6P) and fructose-1-phosphate (B91348) (F1P). nih.govwikipedia.orgnih.gov

Fructose-6-phosphate (F6P): This glycolytic intermediate accumulates during periods of fasting or gluconeogenesis. nih.govnih.gov F6P binds to GKRP and enhances its ability to bind and inhibit GK, thus promoting the sequestration of GK in the nucleus. nih.govwikipedia.orgnih.gov

Fructose-1-phosphate (F1P): Derived from the metabolism of dietary fructose, F1P acts as a potent inhibitor of the GK-GKRP interaction. nih.govwikipedia.orgnih.gov By binding to GKRP, F1P causes the dissociation of the complex, releasing GK into the cytoplasm and activating hepatic glucose uptake. nih.govnih.gov

Advanced Characterization of Glucokinase-Activator Interactions

The interaction between glucokinase and allosteric activators has been extensively studied using a variety of biochemical and biophysical techniques to understand the precise mechanism of activation.

Glucokinase exhibits unique kinetic properties, including a sigmoidal response to glucose (positive cooperativity) with a Hill coefficient of approximately 1.7-1.8 and a half-saturating glucose concentration (S₀.₅) of around 7–8 mM. nih.govpnas.orgwikipedia.org This allows it to function as a sensitive glucose sensor within a physiological range. rsc.org Allosteric activators like (R)-1 profoundly alter these kinetic parameters.

The primary effect of a GKA is to increase the enzyme's affinity for glucose, resulting in a significant decrease in the S₀.₅ value. nih.gov Additionally, many activators increase the enzyme's maximum reaction velocity (Vmax) and can modify the Hill coefficient. nih.govdesy.de These changes effectively switch the enzyme to a more active state at lower glucose concentrations.

Table 1: Illustrative Kinetic Parameters of Glucokinase in the Presence of an Allosteric Activator

ConditionS₀.₅ for Glucose (mM)Vmax (relative units)Hill Coefficient (nH)
Wild-Type GK8.01.01.7
Wild-Type GK + GKA2.01.81.2

Note: The values presented are representative examples based on published data for typical glucokinase activators and may not correspond to a specific compound.

X-ray crystallography has been instrumental in revealing the structural basis of glucokinase activation. nih.govresearchgate.net Crystal structures of human glucokinase have shown that the enzyme can exist in multiple conformations, including a "super-open" inactive state, an "open" state, and a "closed" active state. nih.govrcsb.orgresearchgate.net Glucose binding promotes a transition from the super-open to the closed conformation. rcsb.org

Crystallographic studies of GK in complex with allosteric activators have identified a specific activator binding site located approximately 20 Å away from the catalytic (glucose-binding) site. rsc.org The binding of a GKA to this allosteric pocket stabilizes the active, closed conformation of the enzyme. desy.de This structural insight explains the kinetic observations, as stabilizing the active conformation increases the enzyme's affinity for glucose and enhances its catalytic rate. nih.gov The Protein Data Bank (PDB) contains several structures of human glucokinase complexed with various ligands, such as 1V4S, which shows the enzyme with an activator. pnas.orgrcsb.org These structures provide a detailed atomic-level map of the interactions that underpin allosteric activation.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic nature of the glucokinase-activator interaction. researchgate.nettandfonline.comnih.gov

Molecular Docking: This technique is used to predict the preferred binding mode of an activator within the allosteric site of glucokinase. researchgate.netresearchgate.net By calculating binding energies and analyzing interactions (such as hydrogen bonds and hydrophobic contacts), docking studies can help rationalize the potency of different activators and guide the design of new compounds. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. tandfonline.combiotechrep.ir These simulations can be used to assess the stability of the activator within its binding pocket and to observe the conformational changes in the enzyme induced by activator binding. researchgate.netbiotechrep.ir For instance, simulations can show how the binding of a GKA influences the flexibility of different regions of the enzyme, leading to the stabilization of the active closed state. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex. biotechrep.ir

These computational approaches are powerful tools for understanding the structure-function relationship of glucokinase activators and for the rational design of new modulators. researchgate.net

Spectroscopic Techniques (e.g., Fluorescence Spectroscopy) in Conformational StudiesSimilarly, there is no available information on the use of fluorescence spectroscopy or other spectroscopic methods to study the conformational changes in glucokinase upon binding to a compound identified as "(R)-1."

To fulfill the user's request, information on a publicly researched and named glucokinase activator would be required.

Cellular and Organ Specific Biological Activities of Glucokinase Activators E.g., R 1

Pancreatic Islet Cell Physiology

In the pancreas, glucokinase acts as the primary glucose sensor for beta-cells and alpha-cells, playing a pivotal role in the regulation of insulin (B600854) and glucagon (B607659) secretion. oup.com GKAs directly modulate these functions by amplifying the cells' response to glucose.

GKAs enhance glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells in a glucose-dependent manner. mdpi.comnih.gov This means they potentiate insulin release only when blood glucose levels are elevated, a key characteristic that distinguishes them from other classes of insulin secretagogues. By binding to an allosteric site on the glucokinase enzyme, activators like Dorzagliatin (B607184) and MK-0941 lower the glucose concentration required for half-maximal enzyme activation (S₀.₅), effectively making the beta-cell more sensitive to glucose. nih.govmedchemexpress.com For example, the GKA Dorzagliatin was found to increase the relative activity index of wild-type glucokinase by approximately 50-fold. nih.gov

The primary mechanism by which GKAs augment insulin secretion is through the enhancement of the beta-cell's "triggering pathway". oup.com

Enhanced Glucose Metabolism: Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, which is the rate-limiting step for glycolysis in the beta-cell. nih.gov By activating GK, GKAs accelerate this step, leading to increased glycolytic flux and subsequent production of adenosine (B11128) triphosphate (ATP). nih.gov

Closure of K-ATP Channels: The resulting increase in the intracellular ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels in the beta-cell membrane. nih.govnih.gov

Membrane Depolarization and Calcium Influx: Closure of these potassium channels reduces the outflow of positive charge, causing the cell membrane to depolarize. This depolarization triggers the opening of voltage-gated calcium channels (VGCCs). uni.lu

Insulin Exocytosis: The influx of extracellular calcium ions (Ca²⁺) into the cell raises intracellular calcium concentrations, which is the direct signal for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. uni.lunih.gov

The activity of GKAs is directly linked to glucose levels, as shown by the GKA MK-0941, which is significantly more potent at higher glucose concentrations.

Table 1: Effect of Glucose Concentration on the Potency of Glucokinase Activator MK-0941
Glucose ConcentrationEC₅₀ of MK-0941 (nM)
2.5 mM (Low)240
10 mM (High)65
medchemexpress.comcaymanchem.com

Beyond the acute effects on the GSIS pathway, some evidence suggests GKAs may have longer-term effects by influencing the expression of key proteins. Chronic treatment with the GKA LY2121260 was shown to increase the protein levels of glucokinase itself within beta-cells. mdpi.com This suggests a potential positive feedback loop where enhanced GK activity could lead to increased GK expression, further improving the cell's glucose-sensing capacity. Additionally, signaling pathways known to be influenced by cellular metabolic state, such as the Wnt signaling pathway, have been shown to induce glucokinase gene transcription, providing a potential indirect route through which GKAs could sustain improved beta-cell function. diabetesjournals.org

The metabolic activity of beta-cells is closely linked to their proliferation and survival. Studies have investigated whether the enhanced metabolic flux driven by GKAs can promote beta-cell growth.

In Vitro Studies: One GKA was found to increase the replication of the insulin-producing INS-1 cell line in a dose-dependent manner at elevated glucose concentrations. nih.gov

Animal Models: Short-term administration of a GKA for three days was shown to increase beta-cell proliferation in mice. nih.gov However, the long-term effects are more complex, with some studies indicating that chronic, sustained activation of glucokinase might lead to beta-cell stress and a reduction in beta-cell mass, suggesting that the manner and duration of GK activation are critical. jst.go.jp

Table 2: Effect of a Glucokinase Activator on Beta-Cell Proliferation in Mice
ConditionObservationPotential Implication
Short-term GKA administration (3 days)Increased beta-cell proliferationPotential for beta-cell mass expansion
Long-term GKA activationReduced beta-cell massRisk of beta-cell exhaustion/failure
nih.govjst.go.jp

Glucokinase also functions as a glucose sensor in pancreatic alpha-cells, but it mediates the suppression of glucagon secretion at high glucose levels. oup.comnih.gov The mechanism mirrors that in beta-cells: high glucose leads to GK-mediated ATP production, closure of K-ATP channels, and subsequent inhibition of glucagon release. nih.govresearchgate.net By enhancing GK activity, GKAs are expected to augment this glucose-induced suppression of glucagon.

Clinical research with the dual-acting GKA Dorzagliatin confirms this. In individuals with normal glucose tolerance, Dorzagliatin significantly suppressed glucagon levels during a hyperglycemic clamp compared to a placebo. diabetesjournals.org

Table 3: Effect of Dorzagliatin on Glucagon Secretion in Normal Glucose Tolerant Individuals
TreatmentGlucagon Area Under the Curve (AUC₀₋₁₂₀min) (pmol/L·min)Result
Placebo234 ± 70Significant suppression with Dorzagliatin (p=0.0009)
Dorzagliatin161 ± 58
diabetesjournals.org

Modulation of Glucose-Stimulated Insulin Secretion (GSIS) Pathways

Hepatic Glucose Metabolism

The liver is a primary site of action for many GKAs and is central to postprandial glucose disposal. oup.com In hepatocytes, glucokinase activity controls the rate of glucose uptake and its conversion into glycogen (B147801) for storage or its entry into glycolysis. nih.gov Unlike in beta-cells, hepatic glucokinase is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus during low glucose conditions. mdpi.com

GKAs stimulate hepatic glucose metabolism through several mechanisms:

Direct Enzyme Activation: They directly increase the catalytic activity of GK, enhancing glucose phosphorylation. medchemexpress.com

GK Translocation: Some GKAs promote the translocation of glucokinase from the nucleus to the cytoplasm, making it available to act on incoming glucose. medchemexpress.com

Increased Glucose Uptake and Storage: By accelerating glucose phosphorylation, GKAs create a concentration gradient that facilitates further glucose uptake into the hepatocyte via GLUT2 transporters. The resulting glucose-6-phosphate is then efficiently channeled into glycogen synthesis and glycolysis. medchemexpress.comnih.gov

Enhancement of Hepatic Glucose Uptake and Phosphorylation

Glucokinase activators (GKAs) directly target and enhance the activity of glucokinase (GK), the primary enzyme responsible for glucose phosphorylation in the liver. nih.govnih.gov In hepatocytes, GK functions as a crucial pacemaker for glucose storage and metabolism. nih.gov By binding to an allosteric site on the GK enzyme, GKAs stabilize it in its active conformation. This action increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax), leading to a more efficient conversion of glucose to glucose-6-phosphate (G6P). researchgate.net This phosphorylation step is critical as it traps glucose inside the hepatocyte, effectively increasing its uptake from the bloodstream and committing it to intracellular metabolic pathways. youtube.comyoutube.com The regulation of GK in the liver is also managed by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose levels. GKAs can promote the dissociation of the GK/GKRP complex, further boosting the availability of active GK in the cytoplasm to phosphorylate glucose. nih.gov

Stimulation of Glycolysis and Glycogen Synthesis Pathways

A primary consequence of enhanced G6P production by GKAs is the stimulation of both glycolysis and glycogen synthesis in the liver. nih.govnih.gov The increased availability of G6P pushes carbon flux through the glycolytic pathway, leading to the generation of pyruvate (B1213749). nih.gov This stimulation of glycolysis is a key mechanism by which GKAs lower blood glucose.

Simultaneously, the elevated levels of G6P allosterically activate glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This promotes the storage of glucose as glycogen in the liver, a process that is significantly enhanced by GKAs. nih.govresearchgate.net Studies with various GKAs have consistently demonstrated their ability to increase hepatic glycogen synthesis. nih.govoup.com

PathwayEffect of Glucokinase ActivatorsKey Mediators
Glycolysis StimulationIncreased Glucose-6-Phosphate
Glycogen Synthesis StimulationIncreased Glucose-6-Phosphate, Activation of Glycogen Synthase

Mechanisms of Reduced Hepatic Glucose Production

Glucokinase activators effectively reduce hepatic glucose production (HGP) through a dual mechanism. Firstly, by stimulating glycolysis and glycogen synthesis, they divert glucose away from pathways that would lead to its release from the liver. Secondly, GKAs have been shown to decrease gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. nih.gov

In a study involving the glucokinase activator piragliatin (B1677958), a reduction in endogenous glucose output was observed in patients with type 2 diabetes. scispace.comresearchgate.net Similarly, the hepatoselective GKA PF-04991532 was found to reduce endogenous glucose production by approximately 60% in diabetic rats during a hyperglycemic clamp. nih.govnih.gov The reduction in gluconeogenesis is partly a result of the altered metabolic state of the hepatocyte, where the increased glycolytic flux and changes in key regulatory metabolites inhibit the opposing gluconeogenic pathway.

Effects on Hepatic Intermediary Metabolism (e.g., TCA Cycle Flux, Amino Acid Synthesis, Ureagenesis)

The activation of glucokinase sends a cascade of effects through various interconnected metabolic pathways in the liver. A study utilizing the GKA piragliatin in a perfused liver system provided detailed insights into these widespread metabolic alterations. nih.gov The stimulation of glycolysis and subsequent pyruvate production leads to an augmented flux through the tricarboxylic acid (TCA) cycle. This is evidenced by increased incorporation of labeled carbon from glucose into TCA cycle intermediates like citrate (B86180) and glutamate. nih.gov

The study also revealed other significant effects on intermediary metabolism:

Amino Acid Synthesis: An increased synthesis of several amino acids, including glutamine, alanine, serine, and glycine, was observed. nih.gov

Ureagenesis: The synthesis of N-acetylglutamate, an essential activator of the urea (B33335) cycle, was increased, leading to augmented ureagenesis. nih.gov

These findings highlight that the impact of GKAs extends beyond simple glucose metabolism, influencing central carbon metabolism and nitrogen disposal pathways within the liver.

Metabolic PathwayObserved Effect with Piragliatin
TCA Cycle Flux Augmented
Amino Acid Synthesis Increased (Glutamine, Alanine, Serine, Glycine)
Ureagenesis Augmented

Activation of Carbohydrate Response Element Binding Protein (ChREBP) Pathways

Carbohydrate response element-binding protein (ChREBP) is a key transcription factor in the liver that regulates the expression of genes involved in glycolysis and de novo lipogenesis in response to high carbohydrate levels. researchgate.netnih.gov The activation of ChREBP is not directly mediated by glucose itself, but by its phosphorylated intermediates, particularly glucose-6-phosphate (G6P) and xylulose-5-phosphate. researchgate.net

By increasing the intracellular concentration of G6P, glucokinase activators are potent inducers of the ChREBP pathway. researchgate.net Studies have shown that acute exposure of mouse hepatocytes to GKAs, such as PF-04991532, induces the expression of ChREBP target genes. researchgate.net This activation is dependent on the specific chirality of the GKA molecule, confirming it as a direct consequence of glucokinase activation. researchgate.net The activation of ChREBP leads to the upregulation of its own beta isoform (ChREBP-β), which is constitutively active and amplifies the transcriptional response. researchgate.net

Maintenance of Hepatocyte ATP Homeostasis under Substrate Challenge

While acute activation of glycolysis can potentially strain the energy status of a cell, studies suggest that chronic treatment with glucokinase activators may improve the resilience of hepatocytes to metabolic stress. researchgate.net In a study where mice were treated with the GKA AZD1656 for several weeks, their isolated hepatocytes exhibited improved ATP homeostasis when challenged with high levels of substrates. researchgate.net These hepatocytes from chronically treated mice showed lower basal levels of G6P but were better able to maintain their ATP levels during a metabolic challenge. researchgate.net This adaptation was associated with increased basal expression of the messenger RNA for ChREBP-β and AMP-activated protein kinase (AMPK), a key cellular energy sensor. researchgate.net

Enteroendocrine Cell Function

Enteroendocrine cells, distributed throughout the gastrointestinal tract, play a vital role in nutrient sensing and the regulation of glucose homeostasis through the secretion of hormones like glucagon-like peptide-1 (GLP-1). colab.wsmdpi.com Notably, glucokinase is expressed in intestinal K- and L-cells, which produce GIP and GLP-1, respectively, suggesting that GK acts as a glucose sensor in these cells, similar to its role in pancreatic β-cells. oup.commedchemexpress.comscienceopen.com

The presence of glucokinase in these cells implies that glucokinase activators have the potential to modulate their function. By enhancing glucose sensing in L-cells, GKAs could potentiate glucose-stimulated GLP-1 secretion. nih.govmedchemexpress.com Increased GLP-1 levels, in turn, can enhance insulin secretion and further contribute to the glucose-lowering effects of GKAs. This suggests an indirect mechanism, in addition to their direct actions on the pancreas and liver, by which these compounds can improve glucose control. oup.com

In Vitro Model Systems for Efficacy Assessment

In vitro models are essential for the initial assessment of a GKA's efficacy, providing a controlled environment to study its direct effects on key metabolic tissues and cells.

Isolated pancreatic islets are a cornerstone for evaluating the direct effect of GKAs on β-cell function. In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). oup.com Therefore, a primary efficacy endpoint for a GKA is its ability to enhance GSIS, particularly at physiologically relevant glucose concentrations.

Studies using isolated rat pancreatic islets have consistently demonstrated that GKAs potentiate insulin secretion in a glucose-dependent manner. nih.gov For instance, the GKA LY2121260 was shown to cause a dose-dependent increase in insulin secretion from rat islets at a glucose concentration of 10 mM. oup.com The activator was most effective at intermediate glucose levels (e.g., 8 mM), amplifying insulin secretion significantly, which underscores the glucose-sensing role of GK. oup.com This glucose dependency is a critical feature, suggesting that GKAs may have a lower risk of inducing hypoglycemia compared to other secretagogues. nih.gov Research with various GKAs has confirmed their ability to lower the threshold for GSIS in isolated islets. karger.com However, prolonged exposure to GK activators in cultured rat islets can have complex effects, with outcomes depending on the prevailing glucose concentration; benefits are seen at optimal glucose levels, while potential negative effects can occur at very low or very high glucose concentrations. physiology.org

Table 1: Effect of Glucokinase Activators on Insulin Secretion in Isolated Rat Pancreatic Islets

Compound Glucose Concentration Observed Effect on Insulin Secretion Reference
LY2121260 8 mM 4-fold stimulation oup.com
LY2121260 10 mM Dose-dependent increase oup.comoup.com
Ro-28-1675 Not Specified Enhanced glucose-stimulated insulin secretion nih.gov

This table is interactive and can be sorted by clicking on the column headers.

The liver is a major target for GKAs, as it expresses a specific isoform of glucokinase that is crucial for postprandial glucose uptake and glycogen synthesis. nih.govoup.com In hepatocytes, GK activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during low glucose conditions. nih.govscienceopen.com GKAs can promote the dissociation of the GK-GKRP complex, leading to the translocation of active GK into the cytoplasm. diabetesjournals.orgnih.gov

Table 2: Effects of Glucokinase Activators on Glucose Metabolism in Primary Rat Hepatocytes

Compound Metabolic Pathway Affected Outcome Reference
GKA1 Glucose Phosphorylation, Glycolysis, Glycogen Synthesis Stimulated diabetesjournals.org
GKA2 Glucose Phosphorylation, Glycolysis, Glycogen Synthesis Stimulated diabetesjournals.org
GKA23 Glucose Uptake Increased nih.govnih.gov
LY2121260 Glucose Use Increased oup.comnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Insulinoma cell lines, such as INS-1, INS-1E, and MIN6, are derived from rodent pancreatic β-cell tumors and provide a homogenous and scalable system for studying β-cell biology. oup.comnih.govsigmaaldrich.com These cell lines retain key features of primary β-cells, including glucose-responsive insulin secretion, making them valuable tools for screening and mechanistic studies of GKAs. sigmaaldrich.comnih.gov

Research has demonstrated that GKAs can enhance insulin secretion in these cell lines. oup.com Beyond secretion, these models are used to investigate other potential benefits of GK activation, such as effects on β-cell proliferation and survival. One study showed that a GKA significantly reduced cell death and impairment of intracellular NADH production in MIN6 and INS-1 cells exposed to oxidative stress (hydrogen peroxide). nih.gov This suggests that activating glucokinase may have a protective effect on β-cells, which is a significant finding given that progressive β-cell failure is a hallmark of type 2 diabetes. nih.gov

In Vivo Animal Models of Glucose Dysregulation

Following promising in vitro results, GKAs are evaluated in animal models that mimic human metabolic diseases to assess their effects on systemic glucose homeostasis.

A variety of rodent models are employed to test the efficacy of GKAs under different physiological and pathophysiological conditions.

C57Bl/6 Mice : This common inbred strain is often used as a healthy control or to create models of diet-induced obesity (DIO). nih.govnih.govresearchgate.net In DIO C57BL/6 mice, GKAs have been shown to improve glucose tolerance and reduce hepatic lipid accumulation. nih.govmedchemexpress.com

db/db Mice : These mice have a mutation in the leptin receptor gene, leading to hyperphagia, severe obesity, and a diabetic phenotype that closely resembles human type 2 diabetes. nih.govgubra.dknih.gov They are a gold-standard model for testing anti-diabetic drugs. gubra.dk Sub-chronic administration of a GKA in db/db mice produced an initial hypoglycemic effect, but this effect was not sustained and was associated with hepatic fat accumulation. jst.go.jpjst.go.jp

ob/ob Mice : These mice are deficient in leptin, resulting in obesity and insulin resistance. They have been used to demonstrate the glucose-lowering capabilities of GKAs. researchgate.net

Zucker Diabetic Fatty (ZDF) Rats : This model is characterized by obesity, insulin resistance, and a progression to overt diabetes due to β-cell failure. nih.govresearchgate.net Chronic treatment with a GKA was shown to delay the onset of hyperglycemia, improve glucose tolerance, and preserve β-cell mass in male ZDF rats. nih.gov This was accompanied by an increase in pancreatic insulin content and β-cell area, suggesting a disease-modifying potential. nih.gov

Blood Glucose : Fasting and fed blood glucose levels are fundamental measurements. GKAs have been shown to lower blood glucose in various diabetic rodent models. karger.com For example, chronic administration of the GKA T-1095 decreased blood glucose in db/db mice. nih.gov

Glucose Tolerance : The oral glucose tolerance test (OGTT) is a key experiment to assess how the animal handles a glucose challenge. Treatment with GKAs typically results in a dose-dependent improvement in glucose excursion during an OGTT in models like DIO mice and ZDF rats. nih.govmedchemexpress.com

Insulin Levels and Secretion : Plasma insulin levels are measured to confirm the insulinotropic action of the GKA. Studies in rats have shown that GKAs enhance β-cell insulin secretion in vivo. nih.gov In ZDF rats, GKA treatment helped preserve plasma insulin levels, counteracting the natural decline seen with disease progression. nih.gov

Hemoglobin A1c (HbA1c) : This parameter reflects long-term glycemic control. Chronic GKA treatment has been shown to reduce HbA1c levels in db/db mice and high-fat diet-fed mice. nih.govnih.gov

Hepatic Glucose Production (HGP) : GKAs are expected to suppress HGP. Pancreatic clamp experiments in rodents have confirmed the ability of GKAs to suppress endogenous glucose production while simultaneously increasing hepatic glucose utilization. nih.govkarger.com

Table 3: Summary of GKA Effects on Glucose Homeostasis in Rodent Models

Model Compound Key Findings Reference
Zucker Diabetic Fatty (ZDF) Rat Cpd-C Delayed hyperglycemia, improved glucose tolerance, preserved β-cell mass nih.gov
Diet-Induced Obese (DIO) C57BL/6 Mice GKA23 Improved glucose homeostasis and lipid profile nih.govnih.gov
Diet-Induced Obese (DIO) C57BL/6 Mice AZD1656 Improved glucose tolerance, increased hepatic lipid accumulation nih.gov
db/db Mice GKA Unsustained hypoglycemic effect, promoted hepatic fat accumulation jst.go.jpjst.go.jp

This table is interactive and can be sorted by clicking on the column headers.

Evaluation of Glucose Homeostasis Parameters

Improvement in Glucose Tolerance

Glucokinase activators (GKAs) have consistently demonstrated the ability to improve glucose tolerance in a variety of preclinical animal models of type 2 diabetes. This improvement is a direct consequence of activating glucokinase (GK), the primary glucose sensor in key metabolic tissues like the pancreas and liver. nih.govdiabetesjournals.org In preclinical settings, the effect on glucose tolerance is typically assessed using an oral glucose tolerance test (OGTT), which measures the body's ability to clear a glucose load from the bloodstream.

In studies with high-fat diet (HFD)-induced obese mice, treatment with the GKA AZD1656 resulted in a significant improvement in glucose tolerance compared to vehicle-treated controls. nih.gov Similarly, the novel glucokinase activator GKA23 was evaluated in 6-hour-fasted rats. Following administration of GKA23, an OGTT showed a marked improvement in the animals' ability to handle the oral glucose challenge, as evidenced by lower plasma glucose excursions. nih.gov This enhanced glucose disposal is attributed to the dual action of GKAs: stimulating glucose-dependent insulin secretion from pancreatic β-cells and increasing glucose uptake and metabolism by the liver. nih.govoup.com

The table below summarizes representative data from a preclinical study evaluating the effect of a GKA on glucose tolerance.

Time Point (minutes)Vehicle Control (Plasma Glucose mg/dL)GKA-Treated (Plasma Glucose mg/dL)
-3010098
0102100
15180135
30210150
60195140
120130110
This table presents illustrative data based on findings reported in preclinical oral glucose tolerance tests with GKAs. nih.gov
Modulation of Fasting and Postprandial Glucose Levels

A key therapeutic goal in diabetes management is the control of both fasting and postprandial (after-meal) hyperglycemia. Preclinical research has shown that GKAs are effective at reducing glucose levels in both states. portico.org The enzyme glucokinase is most sensitive to changes in glucose concentration that occur between fasting and postprandial levels, making it an ideal target for controlling glycemic fluctuations. portico.org

In various rodent models, including diet-induced obese mice and Zucker rats, administration of different GKA compounds has led to dose-dependent reductions in plasma glucose in both fasting and non-fasting conditions. portico.orgnih.gov For instance, the GKA ARRY-403 demonstrated rapid and potent control of both fasting and postprandial blood glucose in diabetic animal models. portico.org Another compound, LY-2608204, also showed a dose-dependent reduction in plasma glucose at both fasting and postprandial states in rats. portico.org This effect is achieved by enhancing the liver's capacity to take up and store glucose after a meal and by augmenting the pancreas's ability to secrete insulin in response to rising blood glucose. oup.comnih.gov The hepatoselective GKA, PFE-GKA-2, was also effective in reducing both fasting and postprandial glucose in animal studies, highlighting the importance of hepatic GK activation. portico.org

The table below illustrates the typical effects of a GKA on fasting and postprandial glucose levels observed in preclinical models.

ParameterDiabetic Model (Vehicle)Diabetic Model (GKA-Treated)Percent Reduction
Fasting Plasma Glucose (mg/dL)25015040%
Postprandial Glucose Peak (mg/dL)45027040%
This table contains representative data compiled from various preclinical studies on GKAs. portico.orgendorama.gr

Durability of Glucose-Lowering Effects in Chronic Preclinical Studies

While the acute glucose-lowering efficacy of GKAs is well-established, a critical question for their therapeutic potential is the durability of this effect over long-term treatment. Concerns have been raised from some clinical trials suggesting that the glucose-lowering effects may not be sustained. nih.govnih.gov However, chronic preclinical studies in animal models have often shown a durable and sustained effect.

In a long-term study, two different GKAs were administered to two distinct models of type 2 diabetes: insulin-resistant obese Zucker rats and hyperglycemic gk(wt/del) mice. nih.govnih.gov Treatment with either GKA provided sustained lowering of blood glucose for up to one month in the Zucker rats and for as long as 11 months in the hyperglycemic mice, with compound exposures maintained at clinically relevant levels. nih.govnih.gov These findings from chronic rodent studies stand in contrast to some clinical observations and suggest that the animal models may not fully predict the long-term response in human type 2 diabetes, or that a deeper understanding of GK activation in humans is needed. nih.govnih.gov Another chronic study reported sustained glucose lowering with two different GKAs at 20 and 40 weeks, further supporting the durability of the effect in preclinical settings. nih.gov

Target Validation and Mechanistic Deconvolution in Preclinical Settings

Correlation of Glucokinase Activation with Whole-Body Glucose Metabolism

The mechanism involves two primary actions. In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn controls glucose-stimulated insulin secretion (GSIS). nih.govoup.com By allosterically activating GK, GKAs lower the glucose threshold for insulin release, enhancing secretion in a glucose-dependent manner. nih.gov In the liver, GK activation increases the phosphorylation of glucose to glucose-6-phosphate, which promotes the storage of glucose as glycogen and its entry into the glycolytic pathway. researchgate.netnih.gov This dual action enhances glucose disposal and reduces hepatic glucose output, the two main processes that are impaired in type 2 diabetes. nih.govnih.gov Studies in genetically modified mice have further illustrated the critical role of GK in glucose homeostasis, providing a strong rationale for its pharmacological activation as a therapeutic strategy. researchgate.netnih.gov

Application of Metabolomics (e.g., 13C-isotopomer Tracing) for Metabolic Pathway Analysis

To precisely map the metabolic consequences of GKA treatment, advanced techniques like metabolomics using stable isotope tracers are employed. nih.govbiorxiv.org Studies utilizing 13C-labeled glucose provide a detailed picture of how GK activation reroutes hepatic carbon flux. nih.govresearchgate.net

In a key preclinical study, the fate of 13C-labeled glucose was monitored in a liver perfusion system and in isolated hepatocytes treated with a GKA. nih.govresearchgate.net The results provided a deep insight into the hepatic actions of the GKA, demonstrating numerous significant changes in intermediary metabolism:

Augmented Tricarboxylic Acid (TCA) Cycle Flux: GKA treatment led to a greater incorporation of 13C into the TCA cycle (anaplerosis) and increased generation of 13C isotopomers of key metabolites like citrate, glutamate, and aspartate. nih.govresearchgate.net

Improved Hepatic Bioenergetics: The analysis revealed an elevated ATP level, indicating a greater cellular energy state. nih.gov

Shifts in Glycogen and Glucose Pathways: The GKA stimulated the synthesis of glycogen from glucose but inhibited glycogen synthesis from 3-carbon precursors, indicating a shift away from gluconeogenesis. nih.govresearchgate.net

Increased Amino Acid and Lactate (B86563) Production: The synthesis of several amino acids (glutamine, alanine, serine, glycine) and the production and outflow of lactate were all increased, reflecting the enhanced rate of glycolysis. nih.govresearchgate.net

These metabolomic findings confirm the mechanism of action of GKAs and provide a quantitative analysis of their impact on hepatic metabolic pathways.

Preclinical Evaluation and Translational Research Concepts for Glucokinase Activators

Q & A

Basic Research Questions

Q. What experimental methodologies are used to screen and optimize glucokinase activators (GKAs) in vitro?

  • Methodology : High-throughput screening platforms using recombinant human pancreatic glucokinase (PGK) expressed in prokaryotic systems are employed. Response Surface Methodology (RSM) with Plackett-Burman Design (PBD) identifies critical factors (e.g., pH, reaction time, MgCl₂), followed by Central Composite Design (CCD) for optimization. This approach enhances enzymatic activity ratios and refines assay conditions for GKA candidates .
  • Key Data : RO-28-1675 (R-enantiomer) showed EC₅₀ = 0.69 μM, while the S-enantiomer was inactive, highlighting the importance of chiral optimization .

Q. How does chirality influence the activity of GKAs like (R)-1?

  • Methodology : Enantiomer separation (e.g., via chiral HPLC) and kinetic assays are used to evaluate stereospecific effects. For RO-28-0450, the R-enantiomer (RO-28-1675) demonstrated potent GK activation, whereas the S-enantiomer was inactive. Structural studies reveal that the R-configuration aligns with hydrophobic subpockets in the allosteric site .
  • Example : RO-28-1675 reversed GKRP inhibition, enhancing hepatic glucose uptake and insulin secretion .

Q. What structural features define effective GKAs?

  • Methodology : Structure-Activity Relationship (SAR) studies identify three key chemical "arms" in GKAs: a cyclic moiety, hydrophobic groups, and hydrogen-bond donors. Molecular docking (e.g., AutoDock4) reveals interactions with Arg63, Tyr214, and hydrophobic residues in the allosteric pocket .
  • Example : Urea-containing GKAs (e.g., compound 3) replaced chiral carbons with achiral nitrogen to maintain activity (EC₅₀ = 0.4 μM) .

Advanced Research Questions

Q. How can contradictory clinical outcomes of GKAs (e.g., efficacy vs. adverse effects) be systematically addressed?

  • Methodology : Meta-analyses of phase II/III trials (e.g., dorzagliatin/HMS5552) compare HbA1c reduction (~1.2%) with adverse events (e.g., transient hyperlipidemia). Preclinical models (rodents) assess hepatic steatosis via triglyceride accumulation assays .
  • Contradiction Resolution : Dose titration and liver-targeted GKAs mitigate hypoglycemia and steatosis risks .

Q. What computational strategies guide GKA design and binding analysis?

  • Methodology : Molecular docking (GOLD 5.6) and free-energy simulations evaluate ligand interactions with GK's allosteric site (PDB: 3S41). Chalcogen bonds (Se/S) and hydrogen bonds with Arg63 are critical for stabilizing complexes .
  • Case Study : S41 derivatives showed stronger binding than the co-crystallized activator, with MEPs guiding lipophilic/hydrophobic optimization .

Q. How do GKAs modulate β-cell network dynamics and Ca²⁺ oscillations?

  • Methodology : Live-cell imaging of pancreatic islets tracks Ca²⁺ oscillations (e.g., using Fluo-4 dye). RO-28-1675 (50 nM) increased oscillation period by 22% and altered β-cell subpopulation synchrony via glycolytic flux modulation .
  • Data : GKa treatment reduced high-degree cell retention by 15%, disrupting network consistency .

Q. What mechanisms underlie GKAs' dual hepatic and pancreatic effects?

  • Methodology : Isotopic glucose tracing in hepatocytes and perifused islets quantifies glucose-6-phosphate production and insulin secretion. GKAs shift GK to a closed conformation, enhancing glucose affinity (Km reduced from 8 mM to 3 mM) and suppressing hepatic glucose output .

Q. How can pharmacokinetic (PK) challenges in GKA development be overcome?

  • Methodology : PK/PD modeling optimizes half-life (e.g., dorzagliatin’s t½ = 6–8 hours) and bioavailability. Phase I trials in healthy volunteers assess Cmax and AUC correlations with glucose-lowering efficacy .

Methodological Resources

  • In Vitro Screening : Plackett-Burman and CCD for enzyme activity optimization .
  • Chiral Analysis : HPLC and NMR for enantiomer characterization .
  • Computational Tools : AutoDock4 and GOLD 5.6 for binding simulations .
  • Cellular Models : Rodent islets and hepatocytes for steatosis/oscillation studies .

Key Research Gaps

  • Long-term β-cell functional preservation data for GKAs.
  • Mechanisms linking GK activation to hepatic lipid accumulation.
  • Strategies for tissue-specific (e.g., liver-selective) GKA delivery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.